
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- typically involves the amination of 4,7-dichloroquinoline with appropriate amines. One common method includes the use of o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the quinoline structure.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various amines are used under conditions such as reflux in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- involves its interaction with various molecular targets. In antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer effects, the compound may induce apoptosis in cancer cells by targeting specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-quinolinamine: Another quinoline derivative with similar biological activities.
7-Chloroquinoline derivatives: These compounds share structural similarities and exhibit comparable antimalarial and anticancer properties.
Uniqueness
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
31510-29-9 |
|---|---|
Molekularformel |
C15H19ClN2O2 |
Molekulargewicht |
294.77 g/mol |
IUPAC-Name |
7-chloro-N-(4,4-dimethoxybutan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(8-15(19-2)20-3)18-13-6-7-17-14-9-11(16)4-5-12(13)14/h4-7,9-10,15H,8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ABOUSTDQNQDYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(OC)OC)NC1=C2C=CC(=CC2=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



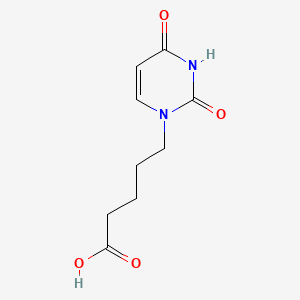
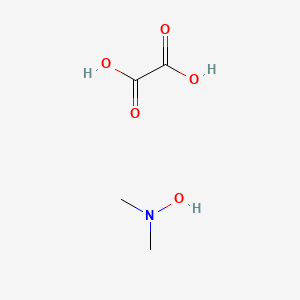
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
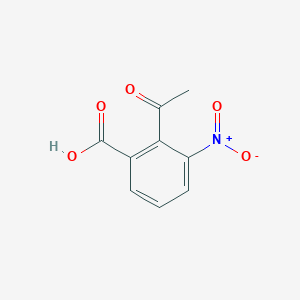
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
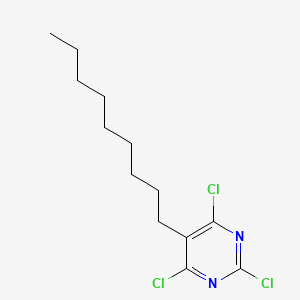

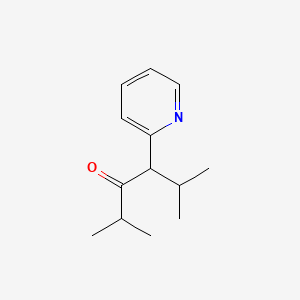
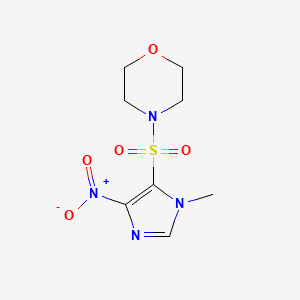
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
